4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid
CAS No.:
Cat. No.: VC13712153
Molecular Formula: C10H15BN2O4
Molecular Weight: 238.05 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid -](/images/structure/VC13712153.png)
Specification
Molecular Formula | C10H15BN2O4 |
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Molecular Weight | 238.05 g/mol |
IUPAC Name | [4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15) |
Standard InChI Key | XQAGTGNEKHHSKQ-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenylboronic acid group substituted at the para position with a carbamoyl linker connected to 3-amino-2-hydroxypropylamine. This configuration confers dual functionality: the boronic acid moiety binds cis-diols (e.g., sugars), while the amino alcohol enhances solubility and reactivity. The molecular formula is , with a molecular weight of 265.07 g/mol .
Physical and Chemical Characteristics
Key properties include:
Property | Value |
---|---|
Melting Point | 195–198°C (decomposes) |
Solubility | Soluble in polar solvents (e.g., ethanol, DMF); insoluble in non-polar solvents |
Stability | Hygroscopic; stable under inert conditions |
The boronic acid group’s Lewis acidity () facilitates reversible esterification with diols, a reaction central to its diagnostic applications .
Synthesis Methodologies
Traditional Route (DCC/HOBt Coupling)
The original synthesis, described in U.S. Patent 5,631,364, involved coupling 4-carboxyphenylboronic acid with 1,3-diamino-2-propanol using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). While effective on a small scale, this method suffered from:
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Low Yield (40–50%): Due to competing side reactions.
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Purification Challenges: Urea byproducts necessitated silica column chromatography .
Improved Method (Active Ester Intermediate)
The KR102299990B1 patent introduces a scalable, two-step process:
Step 1: Synthesis of 4-Carboxyphenylboronic Acid-S-Benzothiazol-2-yl Ester
4-Carboxyphenylboronic acid reacts with 2,2'-dithiobis(benzothiazole) and triphenylphosphine in dichloromethane to form an active ester. This intermediate eliminates the need for DCC/HOBt, reducing byproduct formation .
Step 2: Acylation with 1,3-Diamino-2-propanol
The active ester undergoes nucleophilic acyl substitution with 1,3-diamino-2-propanol in ethanol at 25°C, yielding the target compound with:
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Higher Yield (65%): Optimized stoichiometry (1:1.1 molar ratio).
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Simplified Purification: Crystallization from isopropanol replaces column chromatography .
Advantages Over Traditional Method
Parameter | Traditional Method | Improved Method |
---|---|---|
Yield | 40–50% | 65% |
Byproducts | Urea | Minimal |
Solvent | DMF | Ethanol/IPA |
Industrial Scalability | Low | High |
Applications in Diagnostics and Biotechnology
HbA1c Detection
DAPOL-CPBA is a critical intermediate in XC-DAPOL-CPBA, a reagent used in HbA1c assays. HbA1c, a glucose-modified hemoglobin variant, serves as a biomarker for long-term glycemic control in diabetes. The boronic acid group binds the cis-diols on HbA1c, enabling selective separation from non-glycated hemoglobin .
Research Findings and Industrial Relevance
Cost-Efficiency
Triphenylphosphine and 2,2'-dithiobis(benzothiazole) are cost-effective compared to DCC/HOBt, reducing raw material costs by ~30% .
Future Perspectives
Exploration of Derivatives
Modifying the amino alcohol or boronic acid moiety could yield derivatives with enhanced binding affinity or stability.
Green Chemistry Approaches
Replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) may further improve sustainability.
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